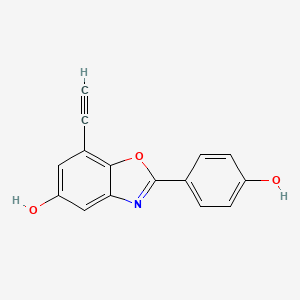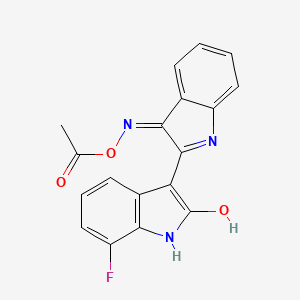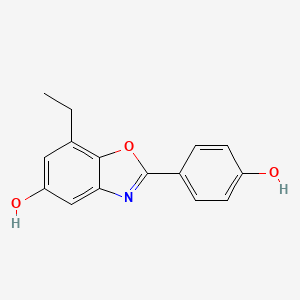![molecular formula C11H9N3O B10845622 7-Methyl-1,3-dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10845622.png)
7-Methyl-1,3-dihydro-imidazo[4,5-b]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,3-dihydro-imidazo[4,5-b]quinolin-2-one is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused imidazole and quinoline ring system, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,3-dihydro-imidazo[4,5-b]quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with an appropriate aldehyde in the presence of a catalyst such as nickel. The reaction proceeds through a series of steps including addition, tautomerization, and cyclization to form the desired imidazoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,3-dihydro-imidazo[4,5-b]quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
7-Methyl-1,3-dihydro-imidazo[4,5-b]quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 7-Methyl-1,3-dihydro-imidazo[4,5-b]quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Similar structure but with a pyridine ring instead of a quinoline ring.
Imidazo[4,5-b]thiazole: Contains a thiazole ring instead of a quinoline ring.
Imidazo[4,5-b]pyrimidine: Features a pyrimidine ring in place of the quinoline ring.
Uniqueness
7-Methyl-1,3-dihydro-imidazo[4,5-b]quinolin-2-one is unique due to its specific ring structure and the presence of a methyl group at the 7-position. This structural uniqueness contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H9N3O |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
7-methyl-1,3-dihydroimidazo[4,5-b]quinolin-2-one |
InChI |
InChI=1S/C11H9N3O/c1-6-2-3-8-7(4-6)5-9-10(12-8)14-11(15)13-9/h2-5H,1H3,(H2,12,13,14,15) |
InChI Key |
BSAKVJKPJIQKNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(NC(=O)N3)N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10845544.png)



![7-Fluoro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10845575.png)


![7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845596.png)



![7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B10845609.png)

